molecular formula C11H14ClF4N B12073422 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B12073422
M. Wt: 271.68 g/mol
InChI Key: FDNPLPBPZBTXEH-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a fluorinated phenyl ring and a methylpropan-1-amine group, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated phenyl ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of environmentally benign reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific combination of a fluorinated phenyl ring and a methylpropan-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H14ClF4N

Molecular Weight

271.68 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C11H13F4N.ClH/c1-6(2)10(16)7-3-8(11(13,14)15)5-9(12)4-7;/h3-6,10H,16H2,1-2H3;1H

InChI Key

FDNPLPBPZBTXEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=CC(=C1)F)C(F)(F)F)N.Cl

Origin of Product

United States

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